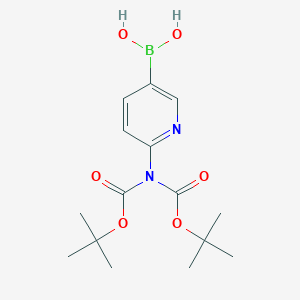

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Suzuki-Miyaura Cross-Coupling

This compound is likely used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling. This is a powerful tool in synthetic organic chemistry for forming carbon-carbon bonds. The process typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Enzymatic and Kinase Inhibitors

Pyridinylboronic acids can be precursors for the synthesis of therapeutic agents that act as enzymatic and kinase inhibitors. These inhibitors are significant in the treatment of various diseases by regulating the activity of enzymes and kinases which are crucial for cellular processes .

Receptor Antagonists

They may also serve as intermediates in the creation of receptor antagonists. Receptor antagonists are substances that block receptor activity, preventing other molecules from producing their effect, which can be useful in treating conditions like allergies, asthma, or acid reflux .

Gene Activation

Compounds derived from pyridinylboronic acids have been optimized for gene activation in cells. This application is particularly relevant in gene therapy and molecular biology research where precise control over gene expression is necessary .

Ligand-Controlled Regioselective Coupling

These compounds are used in palladium-catalyzed ligand-controlled regioselective coupling reactions. This allows for selective synthesis of complex molecules, which is valuable in pharmaceutical research and development .

Foldamer Research

Pyridinylboronic acids can be used to prepare oligopyridyl foldamers, which mimic the alpha-helix twist of proteins. This has implications in understanding protein structure and function, as well as designing novel biomimetic materials .

Synthetic Organic Chemistry

They are also utilized in synthetic organic chemistry for creating new linear poly(phenylpyridyl) chains through coupling reactions. This has applications in materials science for developing new polymers with specific properties .

Pharmaceutical Development

Lastly, these compounds play a role in pharmaceutical development by serving as building blocks for the synthesis of various therapeutic agents, due to their ability to easily undergo chemical transformations .

特性

IUPAC Name |

[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOPXGPGLLNWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)